

# CAS number and identifiers for cis-1,3-Dichlorocyclohexane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **cis-1,3-Dichlorocyclohexane**

Cat. No.: **B14684742**

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## In-Depth Technical Guide: cis-1,3-Dichlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **cis-1,3-dichlorocyclohexane**, a halogenated cyclic hydrocarbon. The document details its chemical identifiers, physical and spectral properties, and conformational analysis. While a specific, detailed experimental protocol for its synthesis is not readily available in the reviewed literature, this guide presents a generalized approach based on analogous syntheses. This document is intended to serve as a foundational resource for professionals in research and development who are interested in the chemical and physical characteristics of this compound.

### Chemical Identifiers and Physical Properties

The fundamental identifiers and physical properties of **cis-1,3-dichlorocyclohexane** are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers for **cis-1,3-Dichlorocyclohexane**

Identifier	Value	Reference
CAS Number	24955-63-3	<a href="#">[1]</a>
IUPAC Name	cis-(1S,3R)-1,3-dichlorocyclohexane	
Molecular Formula	C <sub>6</sub> H <sub>10</sub> Cl <sub>2</sub>	
Molecular Weight	153.05 g/mol	
InChI	InChI=1S/C6H10Cl2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4H2/t5-,6+	<a href="#">[2]</a>
InChIKey	HXWLCXAXTOJPJL-OLQVQODUSA-N	<a href="#">[2]</a>
Canonical SMILES	C1C--INVALID-LINK--Cl">C@HCl	<a href="#">[2]</a>
Synonyms	(1R,3S)-1,3-dichlorocyclohexane, Cyclohexane, 1,3-dichloro-, cis-	

Table 2: Physical Properties of **cis-1,3-Dichlorocyclohexane**

Property	Value	Reference
Density	1.14 g/cm <sup>3</sup>	<a href="#">[1]</a>
Boiling Point	213.4 °C at 760 mmHg	<a href="#">[1]</a>
Refractive Index	1.472	<a href="#">[1]</a>
Flash Point	87.7 °C	<a href="#">[1]</a>
Vapor Pressure	0.24 mmHg at 25°C	<a href="#">[1]</a>

## Conformational Analysis

The stereochemistry of **cis-1,3-dichlorocyclohexane** is of significant interest. The cis isomer can exist in two primary chair conformations: one with both chlorine atoms in axial positions (dialixial) and the other with both in equatorial positions (diequatorial).[3][4]

Due to steric hindrance, the diequatorial conformation is significantly more stable than the dialixial conformation. In the dialixial form, the chlorine atoms experience significant 1,3-dialixial interactions with the axial hydrogen atoms, leading to steric strain.[4] The diequatorial conformer minimizes these interactions, resulting in a lower energy state.[5][6] Computational studies have estimated the energy difference between the two conformers.[7] For **cis-1,3-dichlorocyclohexane**, the diequatorial conformation is the predominant form at equilibrium.[5][6]

It is also noteworthy that **cis-1,3-dichlorocyclohexane** possesses a plane of symmetry, rendering it a meso compound and thus optically inactive.[3]

## Spectral Data

Spectroscopic data is crucial for the identification and characterization of **cis-1,3-dichlorocyclohexane**.

Table 3: Spectroscopic Data for **cis-1,3-Dichlorocyclohexane**

Spectroscopic Technique	Data Summary	Reference
<sup>1</sup> H NMR	Data available through NMRShiftDB.	[2]
<sup>13</sup> C NMR	Expected to show five signals due to the molecule's symmetry.	[8]
Mass Spectrometry (GC-MS)	NIST Number: 4928. The mass spectrum shows a base peak at m/z 81.	[2]
Kovats Retention Index	Standard non-polar: 1054, 1057, 1058, 1060, 1092.	[2][9]

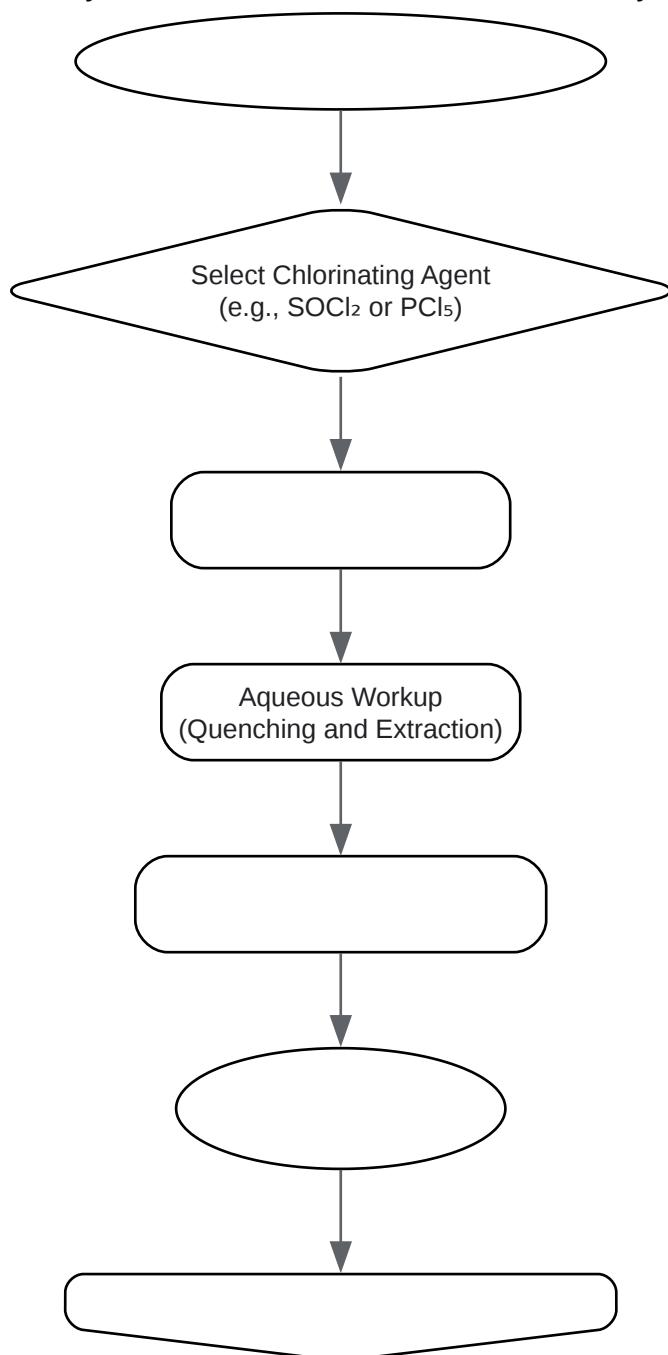
## Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for **cis-1,3-dichlorocyclohexane** was not identified in the performed searches. However, a general method for the dichlorination of cyclohexanes can be inferred from related syntheses, such as that of cis-1,2-dichlorocyclohexane.[\[10\]](#)

A plausible synthetic route would involve the chlorination of 1,3-cyclohexanediol using a suitable chlorinating agent that favors the formation of the cis isomer. Thionyl chloride or phosphorus pentachloride are potential reagents, though reaction conditions would need to be carefully optimized to control stereoselectivity.

Generalized Synthetic Workflow:

Below is a logical workflow for a potential synthesis, which would require experimental validation.

Generalized Synthesis Workflow for **cis-1,3-Dichlorocyclohexane**[Click to download full resolution via product page](#)

Caption: A potential synthetic workflow for **cis-1,3-Dichlorocyclohexane**.

Note: This proposed workflow is illustrative. The actual experimental conditions, such as reaction time, temperature, and purification methods, would need to be determined empirically.

## Signaling Pathways and Biological Activity

Based on the comprehensive literature search, there is no available information on specific signaling pathways or significant biological activities associated with **cis-1,3-dichlorocyclohexane**. Further research would be required to explore the potential biological relevance of this compound.

## Conclusion

This technical guide has consolidated the key chemical and physical data for **cis-1,3-dichlorocyclohexane**. The provided information on its identifiers, properties, and conformational analysis serves as a valuable resource for researchers. While a specific, validated synthesis protocol remains elusive in the public domain, a generalized approach has been outlined. The absence of data on biological activity suggests that this compound is an understudied area, potentially offering opportunities for future investigation.

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Address: 3281 E Guasti Rd  
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